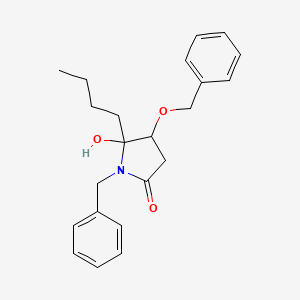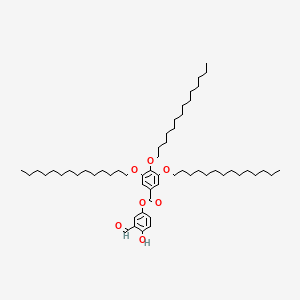
Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxy-substituted alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate typically involves the reaction of dibutyl phosphite with 4-hydroxy-2-methylpentan-2-one under controlled conditions. The reaction is carried out in the presence of a catalyst, often a base such as sodium hydride, to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyl phosphite
- Diethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate
- Dibutyl (4-hydroxy-2-methylbutyl)phosphonate
Uniqueness
Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate is unique due to its specific hydroxy-substituted alkyl chain, which imparts distinct chemical properties and reactivity compared to other similar phosphonates. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
872627-23-1 |
|---|---|
Molekularformel |
C14H31O4P |
Molekulargewicht |
294.37 g/mol |
IUPAC-Name |
4-dibutoxyphosphoryl-4-methylpentan-2-ol |
InChI |
InChI=1S/C14H31O4P/c1-6-8-10-17-19(16,18-11-9-7-2)14(4,5)12-13(3)15/h13,15H,6-12H2,1-5H3 |
InChI-Schlüssel |
QGQBLFUNARBSAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(C(C)(C)CC(C)O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)

![3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one](/img/structure/B12604749.png)

![4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile](/img/structure/B12604781.png)

![4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12604789.png)
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene](/img/structure/B12604798.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal](/img/structure/B12604800.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B12604808.png)


![1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12604821.png)
![4-{[5-(2,7-Diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12604822.png)
